Methotrexate hydrate
Overview
Description
Mechanism of Action
Target of Action
Methotrexate hydrate primarily targets the enzyme dihydrofolate reductase (DHFR) . DHFR is responsible for nucleotide synthesis, a crucial process for cell division and growth . By inhibiting DHFR, this compound can suppress inflammation and prevent cell division .
Mode of Action
This compound acts as a competitive inhibitor of DHFR . It mimics the natural substrate of DHFR, folic acid, and binds to the enzyme’s active site, preventing the normal substrate from binding . This inhibition disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA, thereby halting cell division and growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tetrahydrofolate synthesis pathway . By inhibiting DHFR, this compound prevents the conversion of dihydrofolate to tetrahydrofolate, a coenzyme necessary for the synthesis of purines and pyrimidines . This disruption affects various downstream processes, including DNA replication, RNA transcription, and protein synthesis, ultimately leading to cell cycle arrest .
Pharmacokinetics
This compound exhibits variable bioavailability , with higher absorption at lower doses . It is extensively bound to serum proteins and undergoes hepatic and intracellular metabolism . The elimination half-life ranges from 3 to 15 hours, depending on the dose . This compound is primarily excreted in the urine, with a small amount eliminated in the feces .
Result of Action
The inhibition of DHFR by this compound leads to a decrease in DNA and RNA synthesis, resulting in cell cycle arrest . This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, making this compound an effective antineoplastic agent . Additionally, this compound can suppress inflammation, making it useful in the treatment of autoimmune diseases .
Action Environment
This compound is unstable in basic solutions and light-sensitive, suggesting that its efficacy and stability could be influenced by environmental factors such as pH and light exposure . Furthermore, its activity can be affected by the presence of other drugs and the patient’s renal function . For cell culture work, this compound is prepared using a minimum amount of 1 M NaOH and then diluted with saline or medium. The diluted stock remains active at 4–8°C for about a week or at –20°C for about a month .
Biochemical Analysis
Biochemical Properties
Methotrexate hydrate plays a crucial role in biochemical reactions by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate, which are essential for DNA replication and cell division . This compound also interacts with other enzymes and proteins, such as folylpolyglutamate synthetase, which converts methotrexate into its polyglutamate forms. These polyglutamates have a prolonged intracellular retention and enhanced inhibitory effects on DHFR .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It inhibits the proliferation of rapidly dividing cells, such as cancer cells and activated immune cells, by blocking DNA synthesis . This compound also affects cell signaling pathways, leading to the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukins . Additionally, it influences gene expression by altering the transcription of genes involved in cell cycle regulation and apoptosis . This compound’s impact on cellular metabolism includes the inhibition of purine and pyrimidine synthesis, which further contributes to its antiproliferative and anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to dihydrofolate reductase, resulting in the inhibition of folate metabolism . This binding prevents the formation of tetrahydrofolate, leading to a decrease in the synthesis of purines and thymidylate . This compound also undergoes polyglutamation, which enhances its retention and inhibitory effects within cells . The inhibition of folate metabolism disrupts DNA synthesis and repair, ultimately leading to cell death . Additionally, this compound modulates the activity of various signaling pathways, including those involved in inflammation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but it can degrade in basic environments . Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including the suppression of immune responses and the induction of apoptosis in cancer cells . In vitro and in vivo studies have demonstrated that this compound’s effects can persist even after the drug is no longer present, due to its prolonged intracellular retention .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound primarily exerts anti-inflammatory effects by inhibiting the proliferation of immune cells . Higher doses are required to achieve antineoplastic effects, as they inhibit the proliferation of cancer cells by blocking DNA synthesis . High doses of this compound can also cause toxic effects, such as gastrointestinal mucositis, hepatotoxicity, and nephrotoxicity . These adverse effects are dose-dependent and can be mitigated by adjusting the dosage and administration schedule .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of dihydrofolate reductase . This inhibition disrupts the folate cycle, leading to a decrease in the synthesis of purines and thymidylate . This compound is also metabolized by folylpolyglutamate synthetase, which converts it into polyglutamate forms that have enhanced inhibitory effects on DHFR . Additionally, this compound can affect metabolic flux and metabolite levels by altering the availability of folate and its derivatives .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via the reduced folate carrier and the proton-coupled folate transporter . Once inside the cell, this compound can be polyglutamated, which enhances its retention and inhibitory effects . This compound is also distributed to various tissues, including the liver, kidneys, and bone marrow, where it can exert its therapeutic and toxic effects . The transport and distribution of this compound are influenced by factors such as plasma protein binding and the expression of transporters .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it inhibits dihydrofolate reductase and disrupts folate metabolism . The polyglutamate forms of this compound can also accumulate in the nucleus, where they inhibit DNA synthesis and repair . This compound’s activity and function are influenced by its subcellular localization, as the inhibition of folate metabolism in the cytoplasm and nucleus leads to the suppression of cell proliferation and induction of apoptosis . Additionally, this compound can be targeted to specific compartments or organelles through post-translational modifications and interactions with transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methotrexate hydrate is synthesized through a multi-step process that involves the reaction of 4-amino-10-methylfolic acid with various reagents. The synthesis typically involves the use of mineral acids and alkali hydroxides or carbonates . The compound is insoluble in water, ethanol, chloroform, and ether but is soluble in solutions of mineral acids and dilute solutions of alkali hydroxides and carbonates .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the preparation of a stock solution using a minimum amount of 1 M sodium hydroxide, which is then diluted with saline or medium. The diluted stock remains active at 4–8°C for about a week or at –20°C for about a month .
Chemical Reactions Analysis
Types of Reactions: Methotrexate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a potent inhibitor of dihydrofolate reductase, an enzyme involved in cellular DNA synthesis .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include mineral acids, alkali hydroxides, and carbonates. The compound is unstable in basic solutions and requires protection from light for long-term storage .
Major Products Formed: The major products formed from the reactions of this compound include 7-hydroxymethotrexate and methotrexate polyglutamates. These metabolites are formed in the liver, intestine, and red blood cells .
Scientific Research Applications
Methotrexate hydrate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various analytical methods, including high-performance liquid chromatography and mass spectrometry . In biology, it is used to study cell growth and division, as well as to inhibit dihydrofolate reductase in cell culture assays . In medicine, this compound is used to treat cancers such as breast cancer, leukemia, lung cancer, lymphoma, and osteosarcoma, as well as autoimmune diseases like rheumatoid arthritis and psoriasis . In industry, it is used in the production of pharmaceuticals and as a component of cell culture media .
Comparison with Similar Compounds
Methotrexate hydrate is often compared with other folate antagonists, such as aminopterin and trimetrexate. While all these compounds inhibit dihydrofolate reductase, this compound is preferred due to its stability and lower toxicity . Aminopterin, for example, is photosensitive and more toxic, making this compound a safer and more effective option .
List of Similar Compounds:- Aminopterin
- Trimetrexate
- Pemetrexed
- Raltitrexed
This compound stands out due to its broad range of applications, stability, and relatively lower toxicity compared to other similar compounds .
Properties
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJYMUQSRFJSEW-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217789 | |
Record name | Methotrexate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6745-93-3, 133073-73-1 | |
Record name | Methotrexate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006745933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methotrexate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L(+)-Amethopterin hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOTREXATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84DMZ3IHO0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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